2-(7-Methyl-indol-1-yl)ethanol
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Overview
Description
2-(7-methylindol-1-yl)ethanol is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and exhibit a broad range of biological activities The indole ring system is present in many natural products, including neurotransmitters like serotonin and various alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methylindol-1-yl)ethanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For 2-(7-methylindol-1-yl)ethanol, the starting materials would include 7-methylphenylhydrazine and an appropriate aldehyde or ketone .
Another method involves the cyclization of 2-aminobenzyl alcohol derivatives. This approach can be catalyzed by various metal catalysts, such as palladium or copper, under specific reaction conditions .
Industrial Production Methods
Industrial production of 2-(7-methylindol-1-yl)ethanol may involve large-scale Fischer indole synthesis or other efficient catalytic processes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(7-methylindol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: 2-(7-methylindol-1-yl)acetaldehyde or 2-(7-methylindol-1-yl)acetic acid.
Reduction: 2-(7-methylindolin-1-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(7-methylindol-1-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-methylindol-1-yl)ethanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with receptors such as serotonin receptors, which play a role in neurotransmission. The ethanol group may also contribute to the compound’s solubility and ability to cross biological membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethanol: Similar structure but lacks the methyl group at the 7-position.
7-methylindole: Lacks the ethanol group at the 1-position.
Indole-3-acetic acid: Contains a carboxylic acid group instead of an ethanol group.
Uniqueness
2-(7-methylindol-1-yl)ethanol is unique due to the presence of both a methyl group at the 7-position and an ethanol group at the 1-position. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(7-methylindol-1-yl)ethanol |
InChI |
InChI=1S/C11H13NO/c1-9-3-2-4-10-5-6-12(7-8-13)11(9)10/h2-6,13H,7-8H2,1H3 |
InChI Key |
QSOQSYXPWAKOEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN2CCO |
Origin of Product |
United States |
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